ABT-670 - 630119-43-6

ABT-670

Catalog Number: EVT-256948
CAS Number: 630119-43-6
Molecular Formula: C19H23N3O2
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-670 is a D4-selective agonist with superior oral bioavailability. It has been clinically tested for the potential treatment of erectile dysfunction.
Source and Classification

ABT-670 belongs to a class of compounds known as arylpiperazines. It is classified as a dopamine receptor agonist, specifically targeting the D4 subtype, which is implicated in various neurological and psychiatric conditions. The compound was optimized from earlier candidates in the same series to enhance its pharmacological profile and reduce metabolism rates .

Synthesis Analysis

The synthesis of ABT-670 involves several key steps that utilize various chemical reagents and conditions. The initial synthesis starts with the preparation of a piperazine derivative, followed by the introduction of a pyridine moiety.

  1. Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-phenylpiperazine.
  2. Reagents: Sodium hydroxide and other solvents like acetone are used to facilitate reactions.
  3. Reaction Conditions: The reactions are generally performed under reflux conditions to ensure complete conversion of reactants.
  4. Purification: The final product is purified through crystallization techniques to achieve high purity yields.

For example, one method involves reacting 1-phenylpiperazine with 1-bromo-3-chloropropane in the presence of sodium hydroxide to form an intermediate that is further processed into ABT-670 through additional steps involving pyridine derivatives .

Molecular Structure Analysis

The molecular formula of ABT-670 is C19H23N3O2C_{19}H_{23}N_{3}O_{2}, with a molar mass of approximately 325.412 g/mol .

Structural Features

  • Core Structure: The compound features a bipyridine framework that is linked to a benzamide moiety.
  • Functional Groups: Key functional groups include an oxy group on the pyridine ring, which enhances its agonistic activity at the D4 receptor.

The three-dimensional structure can be represented using various chemical drawing software tools, showcasing its spatial configuration and potential interaction sites with biological targets.

Chemical Reactions Analysis

ABT-670 participates in several chemical reactions, primarily related to its interactions with dopamine receptors.

  1. Binding Affinity: The compound exhibits varying binding affinities across species for the D4 receptor, with effective concentrations (EC50) reported at 89 nM for human D4 receptors .
  2. Metabolic Stability: The structural modifications made during synthesis aim to improve metabolic stability compared to earlier compounds like ABT-724.

These reactions are critical for understanding how ABT-670 functions within biological systems and its potential therapeutic effects.

Mechanism of Action

ABT-670 operates primarily as an agonist at the dopamine D4 receptor.

Mechanism Details

  • Agonistic Activity: Upon binding to the D4 receptor, ABT-670 activates downstream signaling pathways typically associated with dopamine neurotransmission.
  • Physiological Effects: This activation can lead to increased dopaminergic activity in regions of the brain involved in mood regulation and sexual function.

Research indicates that this compound's selectivity for the D4 receptor over other dopamine subtypes may contribute to its unique pharmacological profile and reduced side effects compared to non-selective dopaminergic agents .

Physical and Chemical Properties Analysis

ABT-670 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining its formulation and delivery methods in potential therapeutic applications.

Applications

ABT-670 has several applications within scientific research:

  1. Pharmacological Studies: It serves as a model compound for studying dopamine receptor interactions, particularly focusing on the D4 subtype.
  2. Therapeutic Development: Investigated for potential use in treating erectile dysfunction due to its agonistic effects on dopamine receptors.
  3. Neuroscience Research: Utilized in studies examining dopaminergic pathways related to mood disorders and other psychiatric conditions.
Discovery and Development of ABT-670

Rationale for Dopamine D4 Receptor Targeting in Erectile Dysfunction Research

The dopamine D4 receptor (D4R), a Gi/o-coupled receptor, emerged as a compelling therapeutic target for erectile dysfunction (ED) due to its distinct neuroanatomical distribution and mechanistic profile. Unlike D2 and D3 receptors concentrated in striatal regions, D4 receptors are predominantly expressed in the prefrontal cortex, hippocampus, and sympathetic preganglionic neurons involved in erectile pathways [2] [4]. Activation of central D4 receptors modulates pro-erectile signaling through:

  • Spinal Cord Pathways: Enhancement of parasympathetic outflow to genital tissue
  • Oxytocin Release: Stimulation of hypothalamic neurons triggering oxytocinergic pathways
  • Nitric Oxide (NO) Synergy: Potentiation of peripheral NO-mediated vasodilation without direct vascular effects [5] [8].

This mechanism offered key advantages over phosphodiesterase type 5 inhibitors (PDE5i), particularly for non-responders with neurogenic or psychogenic ED. Crucially, D4 selectivity minimized risks of hyperprolactinemia and motor side effects associated with non-selective dopamine agonists, positioning it as a viable central complement to peripheral ED therapies [1] [5].

Structural Evolution from First-Generation Dopamine Agonists

ABT-670 originated from systematic optimization of first-generation D4 agonists, particularly ABT-724 (3-methyl-N-(2-(4-(2-pyrimidinyl)piperazinyl)ethyl)benzamide). Despite demonstrated efficacy in preclinical erectile models, ABT-724 exhibited limitations:

  • Poor Oral Bioavailability: 4–7% in rats due to extensive first-pass metabolism
  • Structural Vulnerabilities: Rapid N-dealkylation of the arylpiperazine moiety and glucuronidation of the benzamide group [1] [3].

Table 1: Comparative Profile of ABT-724 vs. ABT-670

ParameterABT-724ABT-670
D4 EC50 (Human)220 nM89 nM
Oral Bioavailability (Rat)4–7%68%
AUC (0–24h, Dog)Low12.7 µM·h
Metabolic StabilityLow (High CYP3A4 substrate)High (Reduced CYP affinity)

Data derived from Patel et al. (2006) and MedChemExpress [1] [9]

The critical breakthrough came with the N-oxy-2-pyridinyl template replacement. ABT-670 (3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide) replaced ABT-724’s metabolically labile arylpiperazine with a substituted arylpiperidine featuring a pyridine N-oxide group. This modification simultaneously enhanced metabolic stability and agonist efficacy [1] [3].

Lead Compound Identification and Optimization Strategies

Lead identification began with screening arylpiperazine/arylpiperidine benzamides and acetamides (e.g., compound 2 and 3a,b in Patel et al.). Initial candidates demonstrated potent D4 agonism but suffered from <10% oral bioavailability [1]. Optimization employed three key strategies:

  • Metabolic Site Blocking: Introduction of the N-oxide group at the pyridine ring reduced electron density at metabolic "hotspots," decreasing CYP450-mediated oxidation [1] [7].
  • Bioisosteric Replacement: Substitution of the ethylenediamine linker in ABT-724 with a methylenepiperidine group improved conformational rigidity and membrane permeability [8].
  • Lipophilicity Reduction: LogP reduction from 3.5 (ABT-724) to 2.9 (ABT-670) via the N-oxide group enhanced water solubility and absorption [1] [7].

The optimized structure demonstrated exceptional pharmacokinetics:

  • Species-Independent Bioavailability: 68% (rat), 85% (dog), 91% (monkey)
  • Dose-Proportional Exposure: Linear kinetics across 0.3–30 mg/kg doses
  • Brain Penetration: Sufficient CNS distribution for central pro-erectile effects [1] [9].

Role of Arylpiperazine and Arylpiperidine Templates in Early SAR Studies

Structure-Activity Relationship (SAR) studies revealed critical pharmacophore elements governing D4 selectivity and metabolic stability:

Table 2: Impact of Structural Modifications on D4 Activity

Scaffold ModificationBinding Affinity (Ki, nM)Functional Selectivity (vs D2/D3)Metabolic Stability
Arylpiperazine (ABT-724)7.215–30-foldLow (t1/2 = 0.8h)
Arylpiperidine (Unsubstituted)22.58-foldModerate (t1/2 = 2.1h)
N-Oxy-2-Pyridinyl (ABT-670)1.3>100-foldHigh (t1/2 = 5.7h)

Data synthesized from Patel et al. (2006) and Free et al. (2019) [1] [8]

Key SAR insights:

  • Arylpiperazine Limitations: While enabling high D4 affinity, the scaffold’s basic nitrogen facilitated CYP3A4-mediated N-dealkylation and produced hERG channel liabilities [1].
  • Arylpiperidine Advantages: Saturation of the piperazine ring to piperidine reduced flexibility, diminishing off-target binding. Optimal D4 activity required a 4-position pyridine substituent [8].
  • N-Oxide Contribution: The N→O group acted as a hydrogen bond acceptor, strengthening interaction with Ser196 in transmembrane helix 5 of D4R. This moiety also lowered cLogP and attenuated affinity for α1-adrenergic receptors by >1000-fold versus earlier leads [1] [3].

The pharmacophore model derived from these studies comprised:

  • A protonated nitrogen (piperidine) for membrane penetration
  • A hydrogen bond-donating benzamide group
  • A spatially oriented N-oxy-2-pyridinyl moiety for receptor anchoring and metabolic resistance [1] [8].

Properties

CAS Number

630119-43-6

Product Name

ABT-670

IUPAC Name

3-methyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H23N3O2/c1-15-5-4-6-17(13-15)19(23)20-14-21-11-8-16(9-12-21)18-7-2-3-10-22(18)24/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,20,23)

InChI Key

PUMMPCXNEPHBNN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-(2,4'-bipyridine)-1'-ylmethyl)benzamide
ABT 670
ABT-670
ABT670

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.